8-Hydroxy-8-phenylcycloocta-3,5-dien-1-one
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Overview
Description
8-Hydroxy-8-phenylcycloocta-3,5-dien-1-one is an organic compound with the molecular formula C14H14O2 It features a unique structure that includes an eight-membered ring with a hydroxyl group and a phenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-8-phenylcycloocta-3,5-dien-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted cyclooctadiene with a hydroxylating agent. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-8-phenylcycloocta-3,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted cyclooctanone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
8-Hydroxy-8-phenylcycloocta-3,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-8-phenylcycloocta-3,5-dien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclooctadiene: A precursor in the synthesis of 8-Hydroxy-8-phenylcycloocta-3,5-dien-1-one.
Phenylcyclohexanol: Shares structural similarities but has a six-membered ring instead of an eight-membered ring.
Hydroxyphenylcyclohexanone: Similar functional groups but different ring size and structure.
Uniqueness
This compound is unique due to its eight-membered ring structure, which is less common in organic compounds. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61173-56-6 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
8-hydroxy-8-phenylcycloocta-3,5-dien-1-one |
InChI |
InChI=1S/C14H14O2/c15-13-10-6-1-2-7-11-14(13,16)12-8-4-3-5-9-12/h1-9,16H,10-11H2 |
InChI Key |
MNFMGQIIHGZLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC(C1=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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